4-Bromoquinoline-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

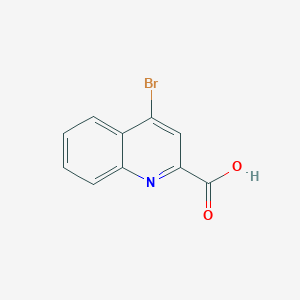

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromoquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-7-5-9(10(13)14)12-8-4-2-1-3-6(7)8/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLAHQKXVDUYPHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90573718 | |

| Record name | 4-Bromoquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209003-46-3 | |

| Record name | 4-Bromoquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 4-Bromoquinoline-2-carboxylic Acid: Properties, Synthesis, and Applications

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1] Quinoline derivatives have demonstrated efficacy as antimalarial, antibacterial, anticancer, and anti-inflammatory agents, making them privileged structures in drug discovery.[2] Within this important class of heterocycles, 4-Bromoquinoline-2-carboxylic acid emerges as a highly valuable and versatile building block. Its strategic substitution pattern—a carboxylic acid at the 2-position and a bromine atom at the 4-position—provides two distinct and synthetically tractable handles for molecular elaboration. This guide provides an in-depth technical overview of its properties, plausible synthetic routes, spectroscopic characteristics, and applications for researchers, chemists, and professionals in drug development.

Physicochemical and Structural Properties

This compound is a solid organic compound whose precise properties are critical for its handling, reaction setup, and integration into drug discovery workflows. The key identifiers and physical properties are summarized below.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 209003-46-3 | [3][4][5] |

| Molecular Formula | C₁₀H₆BrNO₂ | |

| Molecular Weight | 252.06 g/mol | |

| Melting Point | 159-164 °C (decomposes) | [1] |

| Boiling Point | 398.1 ± 32.0 °C (Predicted) | [1] |

| Appearance | Solid (typically off-white to yellow powder) | General Supplier Data |

| Purity | Often available at ≥99% |

The structure features a bromine atom at the C4 position, which is highly susceptible to displacement or participation in cross-coupling reactions. The carboxylic acid at the C2 position serves as a classical anchor for amide bond formation, esterification, or other derivatizations.

Caption: Structure of this compound.

Plausible Synthetic Route: The Doebner Reaction

While specific peer-reviewed syntheses for this compound are not abundantly documented, its structure strongly suggests a synthesis via the Doebner reaction . This classical method condenses an aromatic amine with an aldehyde and pyruvic acid to form a quinoline-4-carboxylic acid.[1][6] A variation, the Doebner-von Miller reaction, uses α,β-unsaturated carbonyls.[3][4]

For the target molecule, a logical approach involves the reaction of a bromoaniline precursor with an appropriate aldehyde and pyruvic acid. However, to achieve the 4-bromo substitution pattern on the quinoline ring, the starting aniline must be carefully selected to direct the cyclization appropriately. A more direct and predictable route would be to start with 4-bromo-2-aminobenzaldehyde and react it with a compound providing the remaining two carbons, though the Doebner approach is more classical.

A plausible synthesis based on the Doebner reaction is outlined below:

Step 1: Michael Addition. Aniline (or a substituted aniline) undergoes a Michael addition with an α,β-unsaturated carbonyl formed in situ from the aldehyde and pyruvic acid. Step 2: Cyclization. The resulting intermediate undergoes an intramolecular electrophilic cyclization onto the aromatic ring. Step 3: Dehydration & Oxidation. The cyclized intermediate dehydrates and is subsequently oxidized to form the aromatic quinoline ring system.

Caption: Plausible Doebner reaction workflow for synthesis.

Generalized Experimental Protocol (Doebner Reaction)

Causality: This protocol is designed to facilitate the condensation and cyclization while minimizing side reactions. Ethanol serves as a suitable solvent, and refluxing provides the necessary activation energy for the multi-step reaction.

-

Reactant Charging: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-bromoaniline (1.0 eq), pyruvic acid (1.1 eq), and a suitable aldehyde (e.g., benzaldehyde, 1.0 eq) in absolute ethanol.

-

Acid Catalysis: Slowly add a catalytic amount of concentrated hydrochloric acid or sulfuric acid.

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.

-

Isolation: Pour the residue into a beaker of ice-water and adjust the pH to ~4-5 with a sodium bicarbonate solution to precipitate the carboxylic acid product.

-

Purification: Collect the crude solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield the purified this compound.

Structural Elucidation and Spectroscopic Analysis

Experimental spectral data should be acquired for definitive structural confirmation. Based on the known principles of NMR and IR spectroscopy, the following characteristics are expected.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons (5H): Multiple signals in the δ 7.5-8.5 ppm range, showing characteristic coupling patterns of the quinoline ring system.- Carboxylic Acid Proton (1H): A broad singlet far downfield, typically >12 ppm, which is exchangeable with D₂O.[7] |

| ¹³C NMR | - Carbonyl Carbon: A signal in the δ 165-175 ppm range, characteristic of a carboxylic acid.[7]- Aromatic Carbons: Multiple signals between δ 120-150 ppm. The carbon bearing the bromine (C4) would be shifted, and its chemical shift can be predicted using additive rules. |

| IR Spectroscopy | - O-H Stretch: A very broad absorption band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[7]- C=O Stretch: A strong, sharp absorption band around 1710-1760 cm⁻¹.[7]- C=C / C=N Stretches: Multiple absorptions in the 1450-1620 cm⁻¹ region, typical for the aromatic quinoline core. |

| Mass Spectrometry | - Molecular Ion (M⁺): A prominent peak at m/z 251 and an isotopic peak (M+2) of nearly equal intensity at m/z 253, which is the hallmark signature of a compound containing one bromine atom. |

Applications in Research and Drug Discovery

The true value of this compound lies in its potential as a versatile scaffold for building complex molecules. The two functional groups offer orthogonal reactivity, allowing for sequential and controlled modifications.

-

As a Scaffold for Enzyme Inhibitors: Quinoline carboxylic acids are known to target a variety of enzymes. The carboxylic acid moiety often acts as a key hydrogen-bonding group or a salt bridge anchor within an enzyme's active site, as seen in inhibitors of dihydroorotate dehydrogenase (DHODH).[2]

-

Fragment-Based Drug Design (FBDD): This molecule is an ideal fragment for FBDD campaigns. The quinoline core provides a rigid, defined shape for binding, while the bromo and carboxyl groups serve as vectors for growing the fragment into a more potent lead compound.

-

Use in Cross-Coupling Reactions: The C4-bromo substituent is primed for participation in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination. This allows for the direct and modular installation of diverse aryl, heteroaryl, or alkyl groups at this position, enabling rapid generation of compound libraries for Structure-Activity Relationship (SAR) studies.

-

Amide Library Synthesis: The C2-carboxylic acid is readily converted into amides using standard peptide coupling reagents (e.g., HATU, HOBt/EDC). This allows for the exploration of the "R-group" space by coupling the core with a vast array of commercially available amines.

Caption: Synthetic utility of the target molecule.

Protocol Example: Amide Coupling with Benzylamine

Causality: This protocol uses HATU, a highly efficient coupling reagent that minimizes side reactions and racemization (if chiral amines are used). DMF is an excellent polar aprotic solvent for this transformation, and DIPEA is a non-nucleophilic base used to neutralize the acid and facilitate the reaction.

-

Preparation: To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add Benzylamine (1.05 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

-

Coupling Agent: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) portion-wise to the stirred solution at room temperature.

-

Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor for the consumption of the starting material by TLC or LC-MS.

-

Quenching & Extraction: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude amide by flash column chromatography on silica gel to yield the desired product.

Safety and Handling

As with any halogenated aromatic compound, this compound should be handled with care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Safety glasses, a lab coat, and chemically resistant gloves are mandatory.

-

Inhalation: Avoid breathing dust. May cause respiratory irritation.

-

Skin Contact: Causes skin irritation. In case of contact, wash immediately with soap and water.

-

Eye Contact: Causes serious eye irritation. In case of contact, rinse cautiously with water for several minutes.

-

Storage: Store in a cool, dry place away from incompatible materials. Recommended storage temperature is often 2-8°C.

Self-Validating System: Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical. The SDS contains the most accurate and comprehensive safety information.

Conclusion

This compound is a potent chemical intermediate whose strategic design offers significant advantages for medicinal chemistry and materials science. Its well-defined reactive sites—the C4-bromine for cross-coupling and the C2-carboxylic acid for amide/ester formation—provide a reliable and modular platform for the synthesis of diverse and complex molecular architectures. Understanding its properties, synthetic logic, and safe handling procedures, as outlined in this guide, empowers researchers to fully leverage its potential in the development of novel therapeutic agents and functional molecules.

References

- Wikipedia. (n.d.). Doebner–Miller reaction.

- Larsen, R. D., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 976.

- SynArchive. (n.d.). Doebner-Miller Reaction.

- Sharma, P., et al. (2020). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

- Boga, C., et al. (2009). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 74(22), 8847–8850.

- Name Reactions in Organic Synthesis. (n.d.). Pfitzinger Quinoline Synthesis.

- Wikipedia. (n.d.). Pfitzinger reaction.

- Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 194-204.

- Journal of Chemical and Pharmaceutical Research. (2011). Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. JOCPR, 3(4), 480-485.

- Lindsley, C. W., et al. (2015). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters, 6(11), 1163–1167.

- Mousa, F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.

- Alchemist-chem. (n.d.). 8-Bromoquinoline-4-carboxylic Acid | CAS 86-86-2.

- SpectraBase. (n.d.). Quinoline-4-carboxylic acid, 6-bromo-2-methyl-, 2-fluorobenzyl ester.

- LibreTexts Chemistry. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives.

- The Organic Chemistry Tutor. (2021). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid].

- LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- The Organic Chemistry Tutor. (2021). Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes].

Sources

- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. 209003-46-3|this compound|BLD Pharm [bldpharm.com]

- 6. iipseries.org [iipseries.org]

- 7. chem.libretexts.org [chem.libretexts.org]

Introduction: The Strategic Importance of Physicochemical Profiling

An In-Depth Technical Guide to the Physicochemical Characterization of 4-bromoquinoline-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

In the landscape of modern drug discovery and chemical synthesis, quinoline carboxylic acids represent a privileged scaffold, forming the core of numerous therapeutic agents due to their diverse biological activities.[1] The compound this compound (CAS No: 209003-46-3), with its distinct substitution pattern, is a molecule of significant interest for researchers developing novel inhibitors, molecular probes, or advanced synthetic intermediates.[2][3][4]

The progression of any such candidate molecule from a laboratory curiosity to a viable asset is critically dependent on a thorough understanding of its fundamental physicochemical properties. These parameters—solubility, acidity (pKa), and lipophilicity (LogP/D)—govern a molecule's behavior in biological systems, influencing everything from absorption and distribution to target engagement and eventual clearance (ADME).

This guide provides a comprehensive framework for the complete physicochemical characterization of this compound. Adopting the perspective of a senior application scientist, we move beyond mere data reporting to elucidate the strategic rationale behind each experimental protocol. The methodologies described are designed to be self-validating, ensuring the generation of robust and reliable data essential for making informed decisions in drug development and chemical research programs.

Compound Profile: this compound

A summary of foundational identifiers and predicted properties serves as our starting point. While predicted values are useful for initial assessment, they must be experimentally verified to build a reliable data package.

| Property | Value / Predicted Value | Source |

| CAS Number | 209003-46-3 | [3][4][5] |

| Molecular Formula | C₁₀H₆BrNO₂ | [4][6] |

| Molecular Weight | 252.06 g/mol | [7][8] |

| Appearance | White to light brown solid | ChemicalBook |

| Melting Point | 159-164 °C (decomposition) | ChemicalBook |

| Boiling Point | 398.1 ± 32.0 °C (Predicted) | ChemicalBook |

| pKa (Acidity) | 3 ± 0.5 (Predicted) | ChemicalBook |

| XlogP | 2.7 (Predicted) | [6] |

Acidity Constant (pKa) Determination: The Key to Understanding Ionization

Expertise & Experience: The pKa is arguably the most critical physicochemical parameter as it dictates the extent of a molecule's ionization at any given pH.[9] For this compound, two key ionizable centers exist: the acidic carboxylic acid group (-COOH) and the basic quinoline nitrogen. Understanding their respective pKa values is essential because the ionization state directly impacts solubility, membrane permeability, and receptor binding.[10][11] A molecule's charge at physiological pH (approx. 7.4) will determine its behavior in the body. Potentiometric titration remains the gold-standard method for its accuracy and reliability.[9]

Experimental Protocol: Potentiometric Titration

This protocol is designed to precisely determine the pKa value(s) by monitoring pH changes during titration with a standardized acid or base.

Methodology Rationale: The gradual addition of a titrant to a solution of the analyte allows for the construction of a titration curve (pH vs. volume of titrant). The inflection point of this curve, where the pH changes most slowly, corresponds to the point of 50% dissociation, where pH equals the pKa.[9] Performing multiple titrations ensures reproducibility and statistical confidence in the final value.

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.

-

Sample Preparation: Prepare a 1 mM solution of this compound in a suitable solvent system. Due to the predicted low aqueous solubility, a co-solvent system (e.g., 30% v/v DMSO/water) may be necessary.[9]

-

Titrant Preparation: Prepare standardized 0.1 M NaOH and 0.1 M HCl solutions.

-

Ionic Strength Adjustment: Add a background electrolyte, such as 0.15 M KCl, to the sample solution to maintain constant ionic strength throughout the titration.

-

Titration Procedure:

-

Place 20 mL of the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C) and stir continuously.

-

Immerse the calibrated pH electrode into the solution.

-

To determine the carboxylic acid pKa, titrate the solution with the 0.1 M NaOH solution, adding small, precise increments (e.g., 0.05 mL).

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches approximately 12.

-

To determine the quinoline nitrogen pKa, start with a fresh sample, acidify to ~pH 2 with 0.1 M HCl, and titrate with 0.1 M NaOH.

-

-

Data Analysis: Plot the pH values against the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve.[9]

-

Validation: Perform the titration in triplicate to ensure the reliability and precision of the determined pKa value.

Visualization of Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

Solubility Profile: A Prerequisite for Bioavailability

Expertise & Experience: Poor aqueous solubility is a primary reason for the failure of drug candidates. It is crucial to distinguish between thermodynamic and kinetic solubility. Thermodynamic solubility, the true equilibrium value, is vital for biopharmaceutical classification (BCS) and formulation development. The "shake-flask" method, though time-consuming, remains the definitive technique for its determination.[12] A compound's solubility is intrinsically linked to its pKa and the pH of the medium; therefore, it must be measured across a physiologically relevant pH range.

Experimental Protocol: Equilibrium Shake-Flask Solubility

This protocol determines the thermodynamic solubility by allowing the compound to reach equilibrium between its solid and dissolved states.

Methodology Rationale: By adding an excess of the solid compound to the solvent and agitating until equilibrium is reached, a saturated solution is formed. Separating the solid and analyzing the supernatant concentration provides the most accurate and reliable measure of thermodynamic solubility.

Step-by-Step Protocol:

-

Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0).

-

Sample Addition: Add an excess amount of solid this compound to vials containing a known volume (e.g., 2 mL) of each buffer. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant and filter it through a low-binding 0.45 µm filter to remove all undissolved particles.

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent.

-

Quantify the concentration of the dissolved compound using a validated analytical method, typically UV-Vis spectrophotometry or HPLC-UV.

-

A standard calibration curve of the compound must be prepared in the same solvent to ensure accurate quantification.

-

-

Validation: Perform each pH condition in triplicate to assess variability. The solid residue should be analyzed (e.g., by DSC or XRPD) to ensure no polymorphic or solvate transitions occurred during the experiment.

Visualization of Workflow:

Caption: Workflow for Thermodynamic Solubility via Shake-Flask Method.

Lipophilicity (LogP & LogD): Predicting Membrane Permeability

Expertise & Experience: Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous one. It is a key determinant of a drug's ability to cross biological membranes.[13] LogP is the partition coefficient of the neutral species, while LogD is the distribution coefficient at a specific pH, accounting for both neutral and ionized forms.[14] For ionizable molecules like this compound, LogD at physiological pH 7.4 is the more relevant predictor of in vivo behavior.[13][15]

Experimental Protocol: Shake-Flask Octanol-Water Partitioning

This protocol measures the distribution of the compound between n-octanol (simulating a lipidic membrane) and an aqueous buffer.

Methodology Rationale: The shake-flask method is the traditional approach for LogP/D determination. By dissolving the compound in a biphasic system of pre-saturated n-octanol and water/buffer and allowing it to partition, the ratio of concentrations in the two phases gives a direct measure of lipophilicity.

Step-by-Step Protocol:

-

Phase Preparation: Pre-saturate n-octanol with aqueous buffer (pH 7.4 for LogD) and vice-versa by mixing and allowing them to separate overnight. This prevents volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous buffer.

-

Partitioning:

-

In a vial, combine a known volume of the pre-saturated n-octanol and the pre-saturated aqueous phase containing the compound.

-

Seal the vial and shake vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning.

-

Centrifuge the vial to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully remove an aliquot from both the aqueous and the n-octanol layers.

-

Determine the concentration of the compound in each aliquot using a suitable analytical method (HPLC-UV or UV-Vis).

-

-

Calculation:

-

Calculate LogD using the formula: LogD = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous]) .

-

To determine LogP, the experiment must be performed at a pH where the molecule is fully neutral (at least 2 pH units away from any pKa).

-

-

Validation: Perform the experiment in triplicate. Ensure the total amount of compound recovered from both phases matches the initial amount added (mass balance).

Visualization of Workflow:

Caption: Workflow for LogD Determination by Shake-Flask Method.

Spectroscopic Characterization for Structural Integrity

Expertise & Experience: Spectroscopic analysis is fundamental for confirming the chemical identity, structure, and purity of a compound. A combination of NMR, IR, and UV-Vis spectroscopy provides a comprehensive and orthogonal dataset for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology Rationale: ¹H and ¹³C NMR are unparalleled for providing detailed information about the molecular framework. ¹H NMR reveals the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments.[16] For this compound, these techniques will confirm the substitution pattern on the quinoline ring and verify the presence of all functional groups.

Expected ¹H NMR Signals (in DMSO-d₆):

-

Carboxylic Acid Proton: A very broad singlet, typically downfield (>10 ppm).[17]

-

Aromatic Protons: Signals corresponding to the 5 protons on the quinoline ring system, likely in the 7.5-9.0 ppm range. The proton at the 3-position will likely appear as a singlet, while the others will show characteristic coupling patterns (doublets, triplets).

-

Solvent: DMSO-d₆ at ~2.50 ppm.

Expected ¹³C NMR Signals (in DMSO-d₆):

-

Carboxylic Carbonyl: A signal in the 165-175 ppm range.[18][19]

-

Aromatic Carbons: Signals for the 9 unique carbons of the quinoline ring, typically between 110-150 ppm. The carbon bearing the bromine (C4) will be significantly influenced.

-

Solvent: DMSO-d₆ at ~39.5 ppm.

Infrared (IR) Spectroscopy

Methodology Rationale: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[20]

Expected Characteristic IR Absorptions (KBr pellet):

-

O-H Stretch (Carboxylic Acid): A very broad and strong band from ~2500-3300 cm⁻¹.[21][22][23] This is often the most recognizable feature of a carboxylic acid.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.[22][24]

-

C=C and C=N Stretches (Aromatic Ring): Multiple sharp bands in the 1450-1620 cm⁻¹ region.

-

C-O Stretch (Carboxylic Acid): A medium intensity band in the 1210-1320 cm⁻¹ region.[21]

-

C-Br Stretch: A band in the lower frequency region, typically 500-600 cm⁻¹.

UV-Vis Spectroscopy

Methodology Rationale: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and is particularly useful for characterizing conjugated systems. The quinoline ring system is an extended chromophore, and its absorption spectrum is a key identifier.

Expected UV-Vis Absorptions (in Methanol or Ethanol):

-

The conjugated quinoline system is expected to show multiple strong absorption bands. Simple carboxylic acids absorb around 210 nm, but the extended conjugation of the quinoline ring will result in significant bathochromic (red) shifts, with absorption maxima (λ_max) expected well into the 250-350 nm range.[25][26]

Conclusion

The experimental framework detailed in this guide provides a robust pathway for the comprehensive physicochemical characterization of this compound. By systematically determining the pKa, pH-dependent solubility, and lipophilicity, researchers and drug developers can build a foundational dataset that is crucial for predicting in vivo behavior, guiding formulation strategies, and ultimately enabling the rational advancement of this promising chemical entity. The application of orthogonal spectroscopic techniques ensures the unequivocal confirmation of molecular structure and purity, underpinning the scientific integrity of all subsequent research.

References

- Wu, H., & Hynes, J., Jr. (2010). Org. Lett., 12, 1192.

- Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. (2022). MDPI.

- Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023). UI Scholars Hub.

- A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. (2024). ACS Omega.

- Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. (n.d.). ResearchGate.

- Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (n.d.). IJFMR.

- This compound (C10H6BrNO2). (n.d.). PubChemLite.

- This compound. (n.d.). AbacipharmTech.

- LogD. (2019). Cambridge MedChem Consulting.

- Typical UV spectra of the different compound types. (n.d.). ResearchGate.

- IR: carboxylic acids. (n.d.). University of Calgary.

- 13C NMR Chemical Shifts. (n.d.). Oregon State University.

- 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.

- Carboxylic Acids. (n.d.). University of Colorado Boulder.

- 2-Bromoquinoline-4-carboxylic acid. (n.d.). PubChem.

- 2-(4-Bromophenyl)quinoline-4-carboxylic acid. (n.d.). PubChem.

- Bordwell pKa Table. (n.d.). Organic Chemistry Data.

- 11.9: Spectroscopy of Carboxylic Acids and Nitriles. (2023). Chemistry LibreTexts.

- LogP—Making Sense of the Value. (n.d.). ACD/Labs.

- LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. (2024). Michael Green.

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts.

- Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences.

- Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.

- database IR spectra INFRARED SPECTROSCOPY. (n.d.). Doc Brown's Chemistry.

- database C-13 NMR SPECTROSCOPY. (n.d.). Doc Brown's Chemistry.

- 20.8 Spectroscopy of Carboxylic Acids and Nitriles. (2023). Organic Chemistry | OpenStax.

- pKa Data Compiled by R. Williams. (2022). Organic Chemistry Data.

- Equilibrium pKa Table (DMSO Solvent and Reference). (n.d.). Organic Chemistry Data.

- Approximate pKa chart of the functional groups. (n.d.). University of California, Irvine.

- 2-Hydroxyquinoline-4-carboxylic acid. (n.d.). PubChem.

- The pKa Table Is Your Friend. (2010). Master Organic Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. abacipharma.com [abacipharma.com]

- 4. This compound CAS#: 209003-46-3 [m.chemicalbook.com]

- 5. 209003-46-3|this compound|BLD Pharm [bldpharm.com]

- 6. PubChemLite - this compound (C10H6BrNO2) [pubchemlite.lcsb.uni.lu]

- 7. 2-Bromoquinoline-4-carboxylic acid | C10H6BrNO2 | CID 15550697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. ijfmr.com [ijfmr.com]

- 13. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 14. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 15. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 16. database C-13 NMR SPECTROSCOPY INDEX carbon-13 nuclear magnetic resonance spectra analysis interpretation of spectrum data analysis investigating molecular structure of organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 21. orgchemboulder.com [orgchemboulder.com]

- 22. echemi.com [echemi.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 25. researchgate.net [researchgate.net]

- 26. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 4-Bromoquinoline-2-carboxylic acid

<

This guide provides a comprehensive technical overview of 4-Bromoquinoline-2-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, characterization, and potential applications, grounded in established scientific principles and methodologies.

Introduction: The Quinoline Scaffold and the Significance of this compound

Quinoline and its derivatives are privileged structures in drug discovery, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a bromine atom at the 4-position and a carboxylic acid at the 2-position of the quinoline ring, as in this compound, creates a versatile scaffold for further chemical modification. The electron-withdrawing nature of the bromine atom and the carboxylic acid group can influence the molecule's reactivity and biological interactions, making it a valuable intermediate for synthesizing novel compounds with tailored properties.[4]

This guide will explore the synthesis of this key intermediate, detail its spectroscopic characterization, and discuss its current and potential applications in the development of new therapeutic agents and functional materials.

Compound Identification and Physicochemical Properties

A solid understanding of a compound's fundamental properties is the bedrock of any scientific investigation. This section provides key identifiers and physicochemical data for this compound.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 209003-46-3 | [5][6][7] |

| Molecular Formula | C₁₀H₆BrNO₂ | [6] |

| Molecular Weight | 252.06 g/mol | [6] |

| Melting Point | 159-164 °C (decomposition) | [6] |

| Boiling Point (Predicted) | 398.1 ± 32.0 °C | [6] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)Br | [8] |

| InChIKey | DLAHQKXVDUYPHR-UHFFFAOYSA-N | [8] |

Synthesis of this compound: A Methodological Deep Dive

The construction of the quinoline ring system is a classic endeavor in organic synthesis. Several named reactions, such as the Skraup, Doebner-von Miller, and Friedlander syntheses, provide routes to this important heterocycle.[9] For the synthesis of quinoline-2-carboxylic acids specifically, the Doebner reaction, which involves the condensation of an aniline, an aldehyde, and pyruvic acid, is a historically significant method.[9]

However, for the specific regiochemistry of this compound, a more targeted approach is often necessary. A plausible and commonly employed synthetic strategy involves the construction of a related quinoline precursor followed by a specific bromination step. One such general approach is a modification of the Doebner-von Miller reaction.

The Doebner-von Miller Reaction: A Foundation for Quinoline Synthesis

The Doebner-von Miller reaction is a robust method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[10][11] The reaction is typically catalyzed by strong acids, such as sulfuric acid or hydrochloric acid, and may also be facilitated by Lewis acids.[10][12]

The generally accepted mechanism involves the following key steps:

-

Michael Addition: The aniline undergoes a conjugate addition to the α,β-unsaturated carbonyl compound.

-

Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization.

-

Dehydration and Oxidation: Subsequent dehydration and oxidation lead to the aromatic quinoline ring system.

Caption: Generalized workflow of the Doebner-von Miller reaction for quinoline synthesis.

A Note on a Related Synthesis: 2-Bromoquinoline-4-carboxylic acid

Exemplary Protocol for 2-Bromoquinoline-4-carboxylic acid: [13]

-

A mixture of 2-hydroxyquinoline-4-carboxylic acid and phosphorus tribromide in toluene is heated under reflux.

-

After the reaction is complete, the mixture is cooled and carefully poured into crushed ice.

-

The product is extracted with an organic solvent, such as ethyl acetate.

-

The organic layers are combined, dried, and concentrated.

-

The residue is dissolved in an aqueous base (e.g., 1N sodium hydroxide) and washed with an organic solvent.

-

The aqueous phase is then acidified (e.g., with 1N hydrochloric acid) to precipitate the product.

-

The solid product is collected by filtration, washed with water, and dried.

This example illustrates a common strategy: the conversion of a hydroxyl group on the quinoline ring to a bromine atom. A similar late-stage bromination of a suitable quinoline-2-carboxylic acid precursor could be a viable route to the target compound.

Spectroscopic Characterization: Unveiling the Molecular Structure

The unambiguous identification of a synthesized compound relies on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle. While a comprehensive set of spectra for this compound is not publicly available, we can predict the expected spectral features based on its structure and data from similar compounds.[14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the bromine atom and the carboxylic acid group. The carboxylic acid proton itself will appear as a broad singlet at a downfield chemical shift, typically between 10-13 ppm.[16]

-

¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be significantly deshielded, appearing in the range of 160-180 ppm.[16] The carbons directly attached to the bromine and nitrogen atoms will also exhibit characteristic chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (approximately 252 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH) and the loss of a carboxyl group (-COOH).[17][18] The fragmentation of the quinoline ring will also contribute to the overall spectrum. Predicted collision cross-section values can also be calculated.[8]

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups.

-

O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid, often overlapping with C-H stretches.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ will indicate the presence of the carbonyl group of the carboxylic acid.

-

C=N and C=C Stretches: Absorptions in the 1600-1450 cm⁻¹ region will correspond to the stretching vibrations of the C=N and C=C bonds within the aromatic quinoline ring system.

Applications in Drug Discovery and Development

The quinoline scaffold is a cornerstone in medicinal chemistry.[2][19] this compound, as a functionalized derivative, is a valuable starting material for the synthesis of novel compounds with potential therapeutic applications.

As a Scaffold for Novel Biologically Active Molecules

The bromine atom at the 4-position is a versatile handle for introducing further chemical diversity through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the attachment of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).[20] The carboxylic acid at the 2-position can be converted into esters, amides, or other functional groups, further expanding the chemical space that can be explored.[21]

Potential Therapeutic Targets

Derivatives of quinoline carboxylic acids have been investigated for a variety of biological activities:

-

Anticancer Agents: Many quinoline-based compounds have shown potent anticancer activity.[4][19] They can act through various mechanisms, including the inhibition of kinases, topoisomerases, and histone deacetylases.[22]

-

Antiviral Agents: Quinoline carboxylic acid analogs have been explored as potential antiviral agents.[20]

-

Enzyme Inhibitors: The quinoline-4-carboxylic acid scaffold has been identified as a potent inhibitor of enzymes such as dihydroorotate dehydrogenase (DHODH), a target for autoimmune diseases and cancer.[23][24]

-

Antimicrobial Agents: The quinoline core is present in several antibacterial and antimalarial drugs.[1][19]

Caption: Logical relationship between the core compound, its modification, and potential applications.

Conclusion and Future Outlook

This compound is a strategically functionalized building block that holds considerable promise for the development of novel molecules in medicinal chemistry and materials science. Its synthesis, while requiring careful control of regiochemistry, provides access to a versatile scaffold. The presence of two distinct functional groups—a reactive bromine atom and a modifiable carboxylic acid—allows for the systematic exploration of chemical space and the optimization of biological activity.

Future research efforts will likely focus on the development of efficient and scalable syntheses of this compound and its derivatives. Furthermore, the exploration of its utility in the synthesis of targeted libraries of compounds for high-throughput screening against a range of biological targets will continue to be an active area of investigation. The insights gained from such studies will undoubtedly contribute to the discovery of new therapeutic agents and advanced materials.

References

- Wikipedia. Doebner–Miller reaction. [Link]

- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

- AbacipharmTech. This compound. [Link]

- SynArchive. Doebner-Miller Reaction. [Link]

- Slideshare.

- ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. [Link]

- NIH. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]

- Bentham Science. Preparation, Computational and Spectroscopic Analysis of an Efficient Medicinal Molecule: 4-Bromoquinoline-2-carboxaldehyde. [Link]

- Bentham Science. Preparation, Computational and Spectroscopic Analysis of an Efficient Medicinal Molecule: 4-Bromoquinoline-2-carboxaldehyde. [Link]

- NIH. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

- PubChem. 2-Bromoquinoline-4-carboxylic acid. [Link]

- PubChemLite. This compound (C10H6BrNO2). [Link]

- PubMed.

- ResearchGate. Synthesis new derivatives of quinoline and study the biological activity for some of them. [Link]

- PubMed Central. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]

- Bentham Science.

- PubChem. 5-Bromoquinoline-4-carboxylic acid. [Link]

- Human Metabolome Database. Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047). [Link]

- MDPI. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. [Link]

- Advanced Journal of Chemistry, Section A.

- University of Texas Southwestern Medical Center. SAR-based optimization of a 4-quinoline carboxylic acid analogue with potent antiviral activity. [Link]

- NIH.

- Organic Chemistry Portal.

- PubMed. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. [Link]

- PubMed.

- PubChem. 4-Quinolinecarboxylic acid. [Link]

- Science Ready.

- ResearchGate. (PDF) Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. [Link]

- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

- YouTube. PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)

- Chemistry LibreTexts. 6.7: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 6. This compound CAS#: 209003-46-3 [m.chemicalbook.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. PubChemLite - this compound (C10H6BrNO2) [pubchemlite.lcsb.uni.lu]

- 9. iipseries.org [iipseries.org]

- 10. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 11. synarchive.com [synarchive.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 2-BROMOQUINOLINE-4-CARBOXYLIC ACID | 15733-87-6 [chemicalbook.com]

- 14. benthamdirect.com [benthamdirect.com]

- 15. Preparation, Computational and Spectroscopic Analysis of a n Efficient Medicinal Molecule: 4-Bromoquinoline-2-carboxaldehyde | Bentham Science [benthamscience.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. scienceready.com.au [scienceready.com.au]

- 18. youtube.com [youtube.com]

- 19. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 20. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 21. ajchem-a.com [ajchem-a.com]

- 22. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Shifts for 4-Bromoquinoline-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern chemical analysis, providing unparalleled insight into molecular structure. For professionals in drug discovery and development, the ability to accurately predict and interpret NMR spectra is critical for confirming the identity and purity of novel chemical entities. This guide provides a detailed prediction and theoretical analysis of the ¹H and ¹³C NMR spectra for 4-bromoquinoline-2-carboxylic acid, a substituted heterocyclic compound of interest. By leveraging established principles of substituent effects and referencing spectral data of its parent analogue, quinoline-2-carboxylic acid, we present a comprehensive set of predicted chemical shifts and coupling constants. This document is designed to serve as a practical reference for the characterization of this and structurally related molecules.

Introduction to NMR Prediction for Substituted Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The precise substitution pattern on the quinoline ring system dictates its pharmacological activity, making unambiguous structural confirmation essential. This compound presents a compelling case for NMR analysis, with two key substituents—a carboxylic acid at the C-2 position and a bromine atom at the C-4 position—that significantly modulate the electronic environment of the entire ring system.

Predicting the NMR spectrum of such a molecule involves understanding the interplay of several factors:

-

The Parent Heterocycle: The inherent electronic structure of the quinoline ring, with its electron-withdrawing nitrogen atom, causes protons and carbons, particularly those in the pyridine ring (like H-3), to be deshielded and resonate at a lower field.[1]

-

Substituent Effects: The carboxylic acid group at C-2 is strongly electron-withdrawing, further deshielding adjacent nuclei like H-3. The bromine atom at C-4 exerts a dual electronic influence: it is electron-withdrawing through induction but can donate electron density via resonance. This complex effect causes predictable, position-dependent shifts in the NMR spectrum.

-

Through-Bond and Through-Space Interactions: Spin-spin coupling between adjacent protons provides connectivity information, while spatial proximity can be confirmed through Nuclear Overhauser Effect (NOE) experiments.

This guide will systematically deconstruct these influences to build a reliable predicted spectrum for this compound, using experimental data for quinoline-2-carboxylic acid as a foundational baseline.[2]

Methodology: Empirical and Computational Approaches

The predictions outlined in this guide are primarily derived from an empirical approach, which offers a powerful and accessible method for spectral estimation. This involves:

-

Baseline Spectrum: Utilizing the known, experimentally determined ¹H and ¹³C NMR data for the parent compound, quinoline-2-carboxylic acid.[2]

-

Substituent Chemical Shift (SCS) Analysis: Applying established additive effects for a bromine substituent on an aromatic ring. The effect of bromine on the chemical shift of carbons to which it is directly attached (the ipso-carbon) and on adjacent (ortho), meta, and para positions are well-documented. Relativistic effects can also influence the chemical shift of a carbon bonded to a heavy atom like bromine.[3]

While this empirical method provides robust estimations, it is important to acknowledge the role of advanced computational techniques. Density Functional Theory (DFT) has become a gold standard for accurately calculating NMR chemical shifts from first principles.[4][5] DFT methods, such as GIAO (Gauge-Including Atomic Orbital), can model the electronic shielding around each nucleus with high precision, often yielding predictions with a mean absolute error of < 4 ppm for ¹³C and < 0.4 ppm for ¹H.[6][7] For complex or novel structures where empirical data is lacking, DFT calculations are an invaluable tool for structural verification.[8][9]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show five signals in the aromatic region and one broad signal for the carboxylic acid proton, likely observable in a solvent like DMSO-d₆.

Molecular Structure and Numbering

Caption: Structure of this compound.

-

H-3: The baseline shift for H-3 in quinoline-2-carboxylic acid is ~8.30 ppm.[2] The bromine at C-4 is meta to H-3. The primary influence on H-3 is the strong deshielding from the adjacent C-2 carboxylic acid and the ring nitrogen. The bromine's inductive effect will cause a minor downfield shift. This proton will appear as a singlet due to the substitution at C-4, removing the typical coupling partner.

-

Predicted Shift (δ): 8.45 - 8.55 ppm

-

Multiplicity: Singlet (s)

-

-

H-5: The baseline shift is ~8.15 ppm.[2] H-5 is ortho to the C-4 bromine. The electron-withdrawing inductive effect and the deshielding anisotropic effect of the bromine will cause a noticeable downfield shift. It will be coupled to H-6.

-

Predicted Shift (δ): 8.25 - 8.35 ppm

-

Multiplicity: Doublet (d)

-

Coupling Constant (J): ~8.5 Hz (³J_H5-H6_)

-

-

H-6 & H-7: These protons in the parent compound resonate at ~7.75 ppm and ~7.90 ppm, respectively.[2] They are further from the substituents and will be less affected. H-6 will experience a minor downfield shift from the meta bromine, while H-7 will be minimally affected. They will appear as coupled triplets (or more accurately, doublets of doublets).

-

Predicted Shift H-6 (δ): 7.80 - 7.90 ppm

-

Multiplicity H-6: Triplet or Doublet of Doublets (t or dd)

-

Coupling Constants H-6 (J): ~8.5 Hz (³J_H6-H5_), ~7.5 Hz (³J_H6-H7_)

-

Predicted Shift H-7 (δ): 7.95 - 8.05 ppm

-

Multiplicity H-7: Triplet or Doublet of Doublets (t or dd)

-

Coupling Constants H-7 (J): ~7.5 Hz (³J_H6-H7_), ~8.0 Hz (³J_H7-H8_)

-

-

H-8: The baseline shift is ~7.85 ppm.[2] This proton is deshielded by the peri-effect of the nitrogen lone pair. It is distant from the C-4 bromine, so its shift will be largely unchanged from the parent compound.

-

Predicted Shift (δ): 7.85 - 7.95 ppm

-

Multiplicity: Doublet (d)

-

Coupling Constant (J): ~8.0 Hz (³J_H8-H7_)

-

-

COOH: The carboxylic acid proton is highly deshielded and its signal is typically broad due to hydrogen bonding and chemical exchange. Its chemical shift is highly dependent on solvent and concentration.[10]

-

Predicted Shift (δ): 13.0 - 14.0 ppm

-

Multiplicity: Broad singlet (br s)

-

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show 11 distinct signals: 9 for the quinoline core and 2 for the substituents' carbons. The carbonyl carbon of a carboxylic acid is characteristically deshielded, appearing between 160-180 ppm.[10][11]

-

C-2: In the parent compound, this carbon appears at ~150.5 ppm.[2] It is attached to both the ring nitrogen and the carboxylic acid, causing a significant downfield shift. The bromine at C-4 will have a minor electronic effect.

-

Predicted Shift (δ): 150.0 - 151.5 ppm

-

-

C-3: The baseline shift is ~122.0 ppm.[2] This carbon is ortho to the C-4 bromine and meta to the C-2 carboxylic acid. The bromine's influence is expected to cause a slight upfield or downfield shift.

-

Predicted Shift (δ): 122.5 - 124.0 ppm

-

-

C-4: This is the ipso-carbon, directly attached to bromine. Halogen substitution typically causes a significant shift, which can be upfield or downfield depending on the specific halogen and aromatic system. For bromine on an aromatic ring, the shift is often minor or slightly upfield compared to the unsubstituted carbon. The baseline for C-4 is ~138.0 ppm.[2]

-

Predicted Shift (δ): 135.0 - 137.0 ppm

-

-

C-4a & C-8a: These are the bridgehead carbons. Their baseline shifts are ~128.5 ppm (C-4a) and ~148.0 ppm (C-8a).[2] C-4a will be most affected by the bromine at C-4, likely experiencing a slight downfield shift. C-8a will be less affected.

-

Predicted Shift C-4a (δ): 129.0 - 130.5 ppm

-

Predicted Shift C-8a (δ): 147.5 - 148.5 ppm

-

-

C-5, C-6, C-7, C-8: These carbons form the benzenoid ring. Their baseline shifts are approximately 130.0, 128.0, 131.0, and 129.5 ppm, respectively.[2] The effects of the substituents at C-2 and C-4 will attenuate with distance.

-

C-5: ortho to C-4a and para to C-8a. Will be slightly shifted downfield by the bromine's inductive effect. Predicted Shift: 131.0 - 132.5 ppm.

-

C-6: meta to C-4a. Minimal change expected. Predicted Shift: 128.0 - 129.0 ppm.

-

C-7: para to C-4a. Minimal change expected. Predicted Shift: 131.0 - 132.0 ppm.

-

C-8: ortho to C-8a. Minimal change expected. Predicted Shift: 129.5 - 130.5 ppm.

-

-

COOH: The carbonyl carbon of carboxylic acids and their derivatives typically resonates in the 160-180 ppm range.[12][13] The baseline for the parent acid is ~167.0 ppm.[2]

-

Predicted Shift (δ): 166.5 - 168.0 ppm

-

Summary of Predicted NMR Data

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) |

|---|---|---|---|

| H-3 | 8.45 - 8.55 | s | - |

| H-5 | 8.25 - 8.35 | d | ³J_H5-H6_ ≈ 8.5 |

| H-6 | 7.80 - 7.90 | t or dd | ³J_H6-H5_ ≈ 8.5, ³J_H6-H7_ ≈ 7.5 |

| H-7 | 7.95 - 8.05 | t or dd | ³J_H7-H6_ ≈ 7.5, ³J_H7-H8_ ≈ 8.0 |

| H-8 | 7.85 - 7.95 | d | ³J_H8-H7_ ≈ 8.0 |

| COOH | 13.0 - 14.0 | br s | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted δ (ppm) |

|---|---|

| C-2 | 150.0 - 151.5 |

| C-3 | 122.5 - 124.0 |

| C-4 | 135.0 - 137.0 |

| C-4a | 129.0 - 130.5 |

| C-5 | 131.0 - 132.5 |

| C-6 | 128.0 - 129.0 |

| C-7 | 131.0 - 132.0 |

| C-8 | 129.5 - 130.5 |

| C-8a | 147.5 - 148.5 |

| COOH | 166.5 - 168.0 |

Standard Protocol for NMR Sample Preparation and Acquisition

To validate these predictions, a standardized experimental approach is essential. The following protocol is recommended for the analysis of this compound.[2]

Workflow: NMR Analysis Protocol

Caption: Standard workflow for NMR sample preparation and analysis.

Step-by-Step Methodology:

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.[2]

-

Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is highly recommended as it readily dissolves polar carboxylic acids and allows for the observation of the exchangeable COOH proton.[2]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent in a clean vial before transferring it to a 5 mm NMR tube.

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

1D ¹H Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

1D ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and potentially a longer relaxation delay will be required.

-

2D NMR (Recommended): For unambiguous assignment, acquiring 2D spectra is crucial.

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks (e.g., H-5 through H-8).[2]

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to its attached carbon.[2]

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations, which are vital for assigning quaternary carbons and confirming the overall molecular structure.[2]

-

Conclusion

This guide provides a robust, theory-grounded prediction of the ¹H and ¹³C NMR spectra of this compound. The analysis is based on the well-established electronic effects of the carboxylic acid and bromine substituents on the quinoline core. The predicted chemical shifts, multiplicities, and coupling constants summarized in Tables 1 and 2, along with the standard experimental protocol, offer a comprehensive framework for scientists engaged in the synthesis and characterization of this and related compounds. While these empirical predictions serve as a strong guideline, definitive structural confirmation should always be supported by high-quality experimental data, ideally including 2D NMR correlations.

References

- BenchChem. (2025). Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid.

- Ukrainets, I. V., et al. (2010). 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides.

- ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm)

- Nurkenov, O. A., et al. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine.

- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

- Bagno, A., et al. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(8), 1184–1191. [Link]

- Nguyen, T. T. H., et al. (2019). Prediction of 13C NMR chemical shifts of quinolone derivatives based on DFT calculations. Journal of Structural Chemistry, 60(5), 806-814. [Link]

- Chambers, R. D., et al. (2010). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Journal of Fluorine Chemistry, 131(12), 1271-1277. [Link]

- Gable, K. (n.d.). 13C NMR Chemical Shifts.

- Ocal, N., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- Zarei, M., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(7), 3374-3384. [Link]

- Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]

- BenchChem. (2025).

- Appleby, K. M., et al. (2020). Using hyperpolarised NMR and DFT to rationalise the unexpected hydrogenation of quinazoline to 3,4-dihydroquinazoline.

- Appleby, K. M., et al. (2020). Using hyperpolarised NMR and DFT to rationalise the unexpected hydrogenation of quinazoline to 3,4-dihydroquinazoline. White Rose Research Online. [Link]

- Liu, Z., et al. (2023). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling, 63(22), 7228-7237. [Link]

- LibreTexts Chemistry. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

- McMurry, J. (n.d.). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry: A Tenth Edition. [Link]

- LibreTexts Chemistry. (2022). 21.

- Pinto, D. C. G. A., et al. (2008). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. tsijournals.com [tsijournals.com]

- 7. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Using hyperpolarised NMR and DFT to rationalise the unexpected hydrogenation of quinazoline to 3,4-dihydroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Solubility of 4-Bromoquinoline-2-carboxylic Acid in Common Laboratory Solvents

Introduction: The Critical Role of Solubility in Scientific Research and Development

In the realms of chemical research, drug discovery, and materials science, the solubility of a compound is a fundamental physicochemical property that dictates its utility and applicability. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is paramount for experimental design, from reaction setup and purification to formulation and bioavailability assessment. This guide provides an in-depth technical overview of the solubility of 4-Bromoquinoline-2-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis.

This document moves beyond a simple recitation of data, offering a detailed exploration of the theoretical underpinnings of this compound's solubility. We will delve into its key physicochemical properties and provide a qualitative assessment of its solubility in a range of common laboratory solvents. Recognizing the frequent necessity for empirical determination, this guide also furnishes detailed, field-proven protocols for both kinetic and thermodynamic solubility assays. Our objective is to equip the reader with the knowledge and practical tools to effectively work with this compound.

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its structural and electronic characteristics. For this compound, the interplay between its aromatic bromoquinoline core and the ionizable carboxylic acid group governs its behavior in different solvent environments.

| Property | Value | Source |

| Chemical Formula | C₁₀H₆BrNO₂ | [1] |

| Molecular Weight | 252.06 g/mol | [1] |

| Melting Point | 159-164 °C (decomposes) | |

| Predicted pKa | ~3.0 ± 0.5 | |

| Predicted XlogP | 2.7 | [2] |

| Appearance | White to light brown solid |

The predicted pKa of approximately 3.0 suggests that this compound is a moderately strong organic acid. This implies that its solubility in aqueous media will be highly pH-dependent. At pH values below its pKa, the carboxylic acid group will be predominantly in its neutral, protonated form, leading to lower aqueous solubility. Conversely, at pH values above the pKa, it will exist as the more polar and, therefore, more water-soluble carboxylate anion.

The predicted XlogP of 2.7 indicates a degree of lipophilicity, suggesting that the compound will exhibit solubility in various organic solvents. The hydrophobic nature of the bromoquinoline ring system contributes significantly to this property.

Qualitative Solubility Profile

While quantitative solubility data for this compound is not extensively available in the literature, a qualitative assessment can be made based on its structure and the principle of "like dissolves like."

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | pH-dependent (Water), Soluble (Alcohols) | The carboxylic acid group can form hydrogen bonds with protic solvents. In water, solubility is expected to be low at neutral and acidic pH but should increase significantly in basic conditions due to salt formation. Solubility in alcohols is anticipated to be higher than in water due to the organic character of the solvent. |

| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | Soluble to Very Soluble | These solvents can act as hydrogen bond acceptors for the carboxylic acid proton and can effectively solvate the polar functional group. DMSO is an exceptionally strong organic solvent capable of dissolving a wide array of compounds.[3][4] |

| Nonpolar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF) | Moderately Soluble to Soluble | While the molecule has a polar carboxylic acid group, the large, lipophilic bromoquinoline core allows for favorable interactions with less polar solvents like DCM and THF. |

| Nonpolar | Toluene, Hexane | Sparingly Soluble to Insoluble | The significant polarity of the carboxylic acid group is expected to limit solubility in highly nonpolar solvents. Any observed solubility would be primarily driven by the bromoquinoline moiety. |

It is imperative for researchers to recognize that this table provides an estimation. For precise quantitative results, experimental determination is strongly recommended.

Experimental Determination of Solubility: Protocols and Methodologies

The following sections provide detailed, step-by-step protocols for determining both the kinetic and thermodynamic solubility of this compound. These protocols are designed to be self-validating and are grounded in established laboratory practices.

Kinetic Solubility Assay

The kinetic solubility assay is a high-throughput method ideal for early-stage research to quickly assess the solubility of a compound from a DMSO stock solution.

Caption: Workflow for Kinetic Solubility Determination.

-

Preparation of Stock Solution: Accurately weigh a sample of this compound and dissolve it in 100% DMSO to prepare a 10 mM stock solution. Ensure complete dissolution, using sonication if necessary.

-

Plate Preparation: In a 96-well microplate, add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) at various dilutions. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

-

Incubation: Seal the plate and shake it at a constant temperature (e.g., 25°C) for a defined period (e.g., 2 hours) to allow for precipitation of the compound.

-

Separation of Undissolved Compound: Filter the samples through a filter plate to remove any precipitated solid.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method such as LC-MS/MS or UV-Vis spectroscopy. A calibration curve prepared from the stock solution should be used for accurate quantification.

-

Data Analysis: The kinetic solubility is reported as the concentration of the compound in the filtrate.

Thermodynamic Solubility Assay

The thermodynamic solubility assay measures the equilibrium solubility of a compound, which is the true solubility in a given solvent. This method is more time-consuming but provides a more accurate representation of the compound's solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a precise volume of the desired solvent. The presence of excess solid is crucial to ensure that an equilibrium between the dissolved and undissolved compound is reached.

-

Equilibration: Seal the vials and agitate them at a constant temperature for an extended period (typically 24 to 48 hours) to ensure that equilibrium is achieved.

-

Phase Separation: After the incubation period, separate the solid and liquid phases by centrifugation followed by filtration of the supernatant through a syringe filter (e.g., 0.22 µm). This step must be performed carefully to avoid disturbing the equilibrium.

-

Quantification: Dilute the filtrate and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS.

-

Data Analysis: The thermodynamic solubility is the concentration of the compound in the clear filtrate.

Expert Insights and Causality Behind Experimental Choices

As a Senior Application Scientist, it is crucial to not just follow protocols but to understand the reasoning behind each step.

-

Choice of Assay: The selection between a kinetic and thermodynamic assay is dictated by the stage of research. Kinetic assays are suitable for high-throughput screening in early discovery, while thermodynamic assays are essential for lead optimization and pre-formulation studies where accurate solubility data is critical.[5]

-

DMSO Concentration in Kinetic Assays: Keeping the DMSO concentration low (≤ 1%) is vital as DMSO is a powerful organic solvent that can artificially inflate the measured aqueous solubility.

-

Equilibration Time in Thermodynamic Assays: The 24-48 hour incubation period is necessary to ensure that the system has reached a true thermodynamic equilibrium. Shorter times may result in an underestimation of the solubility.

-

pH Control: When determining aqueous solubility, the use of buffers is critical to maintain a constant pH, especially for ionizable compounds like this compound. The measured solubility is highly dependent on the pH of the solution.

Conclusion

This compound is a compound whose solubility is governed by the balance between its lipophilic bromoquinoline core and its ionizable carboxylic acid group. This guide has provided a comprehensive theoretical framework for understanding its solubility, a qualitative assessment of its behavior in common laboratory solvents, and detailed protocols for its experimental determination. For researchers and drug development professionals, a thorough understanding and empirical validation of a compound's solubility are indispensable for the successful progression of their work.

References

- PubChemLite. (n.d.). This compound (C10H6BrNO2).

- Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.

- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.

Sources

- 1. This compound CAS#: 209003-46-3 [m.chemicalbook.com]

- 2. PubChemLite - this compound (C10H6BrNO2) [pubchemlite.lcsb.uni.lu]

- 3. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Predicting Solubility | Rowan [rowansci.com]

A-Z Guide to Safe Handling of 4-Bromoquinoline-2-carboxylic Acid: A Technical Guide for R&D Professionals

Executive Summary

4-Bromoquinoline-2-carboxylic acid is a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its structure, featuring a quinoline core, a bromine substituent, and a carboxylic acid group, dictates a specific chemical reactivity and toxicological profile that demands rigorous safety protocols. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to handle this compound safely. By moving beyond mere compliance and embedding a deep understanding of the causality behind safety protocols, we aim to foster a proactive safety culture in the laboratory. This document covers hazard identification, risk mitigation strategies, detailed handling procedures, and emergency response, grounded in authoritative safety data.

Hazard Identification and Toxicological Profile

While a specific, comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, a robust hazard assessment can be constructed by analyzing its structural analogues and functional groups. The Globally Harmonized System (GHS) classification for similar bromoquinoline derivatives provides a strong foundation for anticipating its potential hazards.